2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often focus on improving yield, reducing by-products, and minimizing the use of expensive reagents or harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE include:
2-amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride: A related compound with similar structural features.
Chlorantraniliprole: Another compound with a similar pyridine ring structure used in agricultural applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(2-chloropyridin-3-yl)-5-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7OS/c23-21-16(4-2-6-27-21)30-15-3-1-5-17(31)20(15)19(14(8-24)22(30)25)18-7-13(10-32-18)9-29-12-26-11-28-29/h2,4,6-7,10-12,19H,1,3,5,9,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCDGMCSHHPAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(N=CC=C3)Cl)N)C#N)C4=CC(=CS4)CN5C=NC=N5)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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